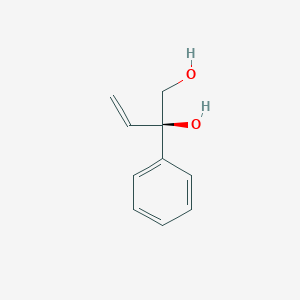
(2R)-2-phenylbut-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-phenylbut-3-ene-1,2-diol is an organic compound characterized by the presence of a phenyl group attached to a butene backbone with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylbut-3-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of 2-phenyl-1-butene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, to achieve high enantioselectivity. The reaction is carried out in an aqueous medium with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-phenylbut-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form saturated alcohols using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides or tosyl chloride (TsCl) to form tosylates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Pd/C catalyst under hydrogen gas or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: SOCl2 or TsCl in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-phenylbut-3-en-2-one or 2-phenylbut-3-enal.
Reduction: Formation of 2-phenylbutane-1,2-diol.
Substitution: Formation of 2-phenylbut-3-ene-1,2-dichloride or 2-phenylbut-3-ene-1,2-ditosylate.
Aplicaciones Científicas De Investigación
(2R)-2-phenylbut-3-ene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (2R)-2-phenylbut-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its reactivity and interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-phenylbut-3-ene-1,2-diol: The enantiomer of (2R)-2-phenylbut-3-ene-1,2-diol with similar chemical properties but different biological activity due to its chiral nature.
2-phenylbutane-1,2-diol:
2-phenylbut-3-en-2-ol: A related compound with a single hydroxyl group, used in different synthetic applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Número CAS |
156365-94-5 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(2R)-2-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-2-10(12,8-11)9-6-4-3-5-7-9/h2-7,11-12H,1,8H2/t10-/m0/s1 |
Clave InChI |
TVMQAEKMPVGLHB-JTQLQIEISA-N |
SMILES isomérico |
C=C[C@](CO)(C1=CC=CC=C1)O |
SMILES canónico |
C=CC(CO)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


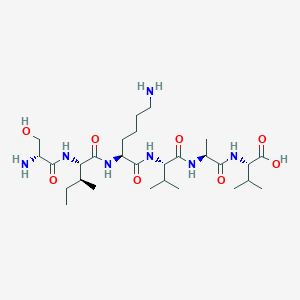
![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
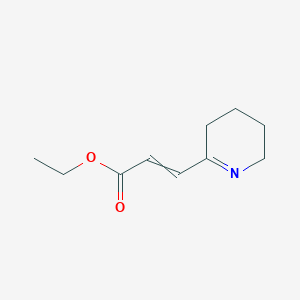
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

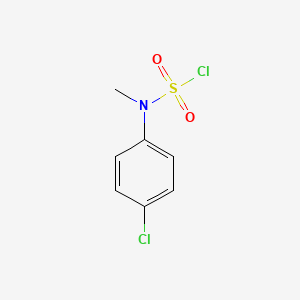
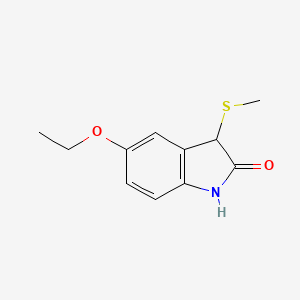
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)

![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)
